Adenosine-2'-phosphate H2O
Description
Contextualization of 2'-AMP within the Adenosine (B11128) Monophosphate Landscape
Adenosine monophosphate (AMP) exists in three isomeric forms, distinguished by the position of the phosphate (B84403) group on the ribose sugar: 2'-AMP, 3'-AMP, and 5'-AMP. drugbank.com While all are esters of phosphoric acid and adenosine, their metabolic origins and functional roles can differ significantly. drugbank.com
The most well-known isomer, 5'-AMP, is a central player in cellular energy metabolism, serving as a precursor for adenosine triphosphate (ATP) and a key component of coenzymes like NAD+ and FAD. wikipedia.orgsigmaaldrich.com It is synthesized from ATP and is involved in numerous signal transduction pathways. wikipedia.orgwikipedia.org In contrast, 2'-AMP and 3'-AMP are primarily known as products of RNA degradation. nih.gov Specifically, they are generated from the hydrolysis of 2',3'-cyclic AMP (2',3'-cAMP), a product of RNA breakdown by certain ribonucleases. sigmaaldrich.comnih.gov
The enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase can convert 2',3'-cAMP into 2'-AMP. hmdb.ca This metabolic route, part of the 2',3'-cAMP-adenosine pathway, positions 2'-AMP as a key intermediate in the conversion of RNA breakdown products into adenosine. nih.gov This pathway is distinct from the primary energy metabolism pathways involving 5'-AMP. While there is no significant difference in the self-association (stacking) tendency among the three AMP isomers in their doubly negative charged state, their metabolic pathways and ultimate cellular functions underscore their unique identities within the adenosine monophosphate landscape. nih.gov
Table 1: Comparison of AMP Isomers
| Feature | Adenosine-2'-phosphate (2'-AMP) | Adenosine-3'-phosphate (3'-AMP) | Adenosine-5'-phosphate (5'-AMP) |
| Phosphate Position | 2' carbon of the ribose | 3' carbon of the ribose | 5' carbon of the ribose |
| Primary Metabolic Origin | Hydrolysis of 2',3'-cAMP (from RNA breakdown) sigmaaldrich.comnih.gov | Hydrolysis of 2',3'-cAMP (from RNA breakdown) nih.gov | Synthesized from ATP wikipedia.orgwikipedia.org |
| Key Associated Pathway | 2',3'-cAMP-adenosine pathway nih.gov | 2',3'-cAMP-adenosine pathway nih.gov | cAMP-dependent pathway, energy metabolism sigmaaldrich.comwikipedia.org |
| Primary Cellular Role | Precursor to adenosine, signaling molecule nih.govmedchemexpress.com | Precursor to adenosine, signaling molecule nih.gov | Energy currency, precursor to ATP, signaling wikipedia.orgsigmaaldrich.com |
Historical Trajectories and Foundational Discoveries Pertaining to 2'-AMP
The discovery and characterization of adenosine and its phosphorylated derivatives have a rich history. Early research in the 20th century identified "adenine compounds" and their physiological effects, laying the groundwork for understanding the roles of nucleosides and nucleotides. nih.gov The elucidation of the central role of ATP and 5'-AMP in energy metabolism dominated much of the early focus on adenosine phosphates.
The recognition of 2'-AMP and 3'-AMP as distinct biochemical entities came with the study of nucleic acid structure and metabolism. The discovery of ribonucleases and their mechanism of action, which involves the formation of 2',3'-cyclic phosphate intermediates during RNA cleavage, was a crucial step. nih.gov Subsequent research demonstrated that these cyclic intermediates are then hydrolyzed to either 2'- or 3'-monophosphates. nih.gov
A significant milestone was the identification and characterization of the enzymes responsible for this conversion, such as 2',3'-cyclic nucleotide 3'-phosphodiesterase. hmdb.ca More recent and elegant experiments, including those using 31P-nuclear magnetic resonance (NMR) spectroscopy, have provided detailed insights into the kinetics of RNA cleavage by RNases, confirming that 2',3'-cyclic phosphodiester intermediates are the major products released. nih.gov The subsequent establishment of the 2',3'-cAMP-adenosine pathway, where 2',3'-cAMP is metabolized to 2'-AMP and 3'-AMP and then to adenosine, represents a key conceptual advance in understanding the metabolic fate and signaling potential of these "non-canonical" AMP isomers. nih.gov
Delineation of Key Academic Research Foci for Adenosine-2'-phosphate H2O Investigations
Current research on this compound is multifaceted, exploring its roles in various physiological and pathological processes. Key areas of investigation include:
Cellular Signaling and Regulation: A major focus is on the role of the 2',3'-cAMP-adenosine pathway in cellular regulation. sigmaaldrich.com Research has shown that extracellular 2'-AMP can be metabolized to adenosine, which then activates adenosine receptors. nih.govmedchemexpress.com This pathway is being investigated for its potential protective effects in various organ systems, including the kidney. nih.gov Studies have demonstrated that 2'-AMP can inhibit the proliferation of certain cell types, such as preglomerular vascular smooth muscle cells and glomerular mesangial cells, via adenosine receptor activation. sigmaaldrich.commedchemexpress.com
Inflammation and Immunology: The anti-inflammatory properties of the adenosine signaling pathway are a significant area of research. Investigations have shown that 2'-AMP can inhibit the production of pro-inflammatory cytokines, such as TNF-α and CXCL10, in activated microglia, again through the activation of adenosine receptors. medchemexpress.com This suggests a potential role for 2'-AMP in modulating neuroinflammatory processes.
RNA Processing and Repair: The origin of 2'-AMP from RNA breakdown places it at the intersection of RNA metabolism and cellular signaling. Research into RNA repair mechanisms has identified enzymes that can act on RNA fragments with 2'-phosphate ends. royalsocietypublishing.org For instance, the enzyme RtcA can convert a 2'-phosphate end to a 2',3'-cyclic phosphate, which can then be ligated by the RtcB ligase, highlighting a potential role for 2'-AMP metabolism in RNA repair pathways. royalsocietypublishing.org
Metabolomics and Biomarker Discovery: The presence and concentration of 2'-AMP in various biological fluids and tissues are being studied to understand its metabolic flux and potential as a biomarker. For example, the metabolism of 2',3'-cAMP to 2'-AMP and 3'-AMP has been observed in different cell types, with varying ratios of the two isomers produced. ebi.ac.uk These metabolic profiles could potentially serve as indicators of specific cellular activities or disease states.
Table 2: Key Research Findings on Adenosine-2'-phosphate
| Research Area | Key Finding | Cell/System Studied | Implication | Reference |
| Cellular Proliferation | 2'-AMP inhibits proliferation via A2B receptors. | Preglomerular vascular smooth muscle cells, glomerular mesangial cells | Potential role in regulating vascular and renal cell growth. | sigmaaldrich.commedchemexpress.com |
| Neuroinflammation | 2'-AMP inhibits LPS-induced TNF-α and CXCL10 production via A2A receptors. | Primary murine microglia | Potential therapeutic target for neuroinflammatory diseases. | medchemexpress.com |
| Renal Physiology | Arterial infusion of 2'-AMP increases renal venous adenosine secretion. | Anesthetized rats | 2'-AMP is a significant precursor for adenosine in the kidney. | nih.gov |
| RNA Metabolism | 2',3'-cAMP is metabolized to 2'-AMP and 3'-AMP, which are then converted to adenosine. | In vitro and in vivo kidney experiments | Establishes the 2',3'-cAMP-adenosine pathway. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H16N5O8P |
|---|---|
Molecular Weight |
365.24 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
BBXMFUFOKBXSGD-MCDZGGTQSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N.O |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N.O |
Origin of Product |
United States |
Advanced Molecular and Structural Elucidation of Adenosine 2 Phosphate
Spectroscopic Methodologies for 2'-AMP Characterization
Spectroscopic techniques are fundamental in elucidating the structure and conformation of biomolecules like Adenosine-2'-phosphate. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition, bond vibrations, electronic transitions, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Interaction Studies of 2'-AMP
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides information on the connectivity of atoms and their spatial relationships, which is essential for understanding the conformation and dynamics of 2'-AMP. Both ¹H and ³¹P NMR are particularly informative for this molecule.
¹H NMR spectroscopy provides details about the protons in the adenine (B156593) base and the ribose sugar. The chemical shifts of these protons are sensitive to their local electronic environment, which is influenced by the molecule's conformation. For instance, the chemical shift of the anomeric proton (H1') can help determine the orientation of the adenine base relative to the sugar ring (the syn vs. anti conformation). In a study of a mixture of Adenosine (B11128) 2'- & 3'-monophosphate, distinct signals for the non-exchangeable protons were observed, allowing for their assignment. chemicalbook.com
³¹P NMR spectroscopy is highly specific to the phosphorus atom in the phosphate (B84403) group. The chemical shift of the phosphorus nucleus is sensitive to the surrounding electronic environment and can provide information about ionization state and binding interactions. aiinmr.comnih.gov While specific data for 2'-AMP is not abundant, studies on related adenosine phosphates show that the ³¹P chemical shift is a clear indicator of the phosphate's status. aiinmr.com For example, in a general AMP molecule, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. aiinmr.com
The table below shows representative ¹H NMR chemical shifts for a mixture of Adenosine 2'- and 3'-monophosphate in D₂O.
Interactive Data Table: ¹H NMR Chemical Shifts for Adenosine 2'- & 3'-Monophosphate Mixture
| Assign. | Shift (ppm) |
|---|---|
| A | 8.473 |
| B | 8.353 |
| C | 6.243 |
| D | 5.191 |
| E | 4.573 |
| F | 4.316 |
| G | 3.918 |
| J | 3.874 |
Data obtained from a mixture of 2'-AMP and 3'-AMP in D₂O. chemicalbook.com
NMR is also instrumental in studying the interactions of 2'-AMP with other molecules, such as metal ions or proteins. nih.gov Changes in chemical shifts upon the addition of a binding partner can be used to map the interaction site and determine binding affinities.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for 2'-AMP Molecular Analysis
Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing them to stretch or bend. An IR spectrum of 2'-AMP would display absorption bands corresponding to the vibrations of the adenine ring, the ribose sugar, and the phosphate group.
The phosphate group (PO₄) has characteristic stretching and bending vibrations that are sensitive to its protonation state and coordination with metal ions. nih.gov For instance, P-O stretching vibrations are typically observed in the 950-1300 cm⁻¹ range, while O-P-O bending vibrations appear between 400-640 cm⁻¹. researchgate.net The adenine base exhibits N-H and C=N stretching vibrations, while the ribose moiety shows C-O and O-H stretching frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The adenine base of 2'-AMP contains a conjugated π-system, which absorbs UV light. Typically, adenosine and its derivatives exhibit a strong absorption maximum around 260 nm. nih.gov The position and intensity of this absorption are largely determined by the purine (B94841) ring and are less sensitive to the position of the phosphate group on the ribose sugar. UV-Vis spectroscopy is widely used for the quantification of nucleotides. nih.gov
Interactive Data Table: Expected IR and UV-Vis Absorption for Adenosine-2'-phosphate
| Spectroscopy | Functional Group / Chromophore | Expected Absorption Range |
|---|---|---|
| IR | Phosphate (P-O stretch) | 950 - 1300 cm⁻¹ |
| IR | Phosphate (O-P-O bend) | 400 - 640 cm⁻¹ |
| IR | Ribose (O-H stretch) | 3200 - 3600 cm⁻¹ |
| IR | Adenine (N-H stretch) | 3100 - 3500 cm⁻¹ |
| UV-Vis | Adenine (π → π* transition) | ~260 nm |
These are typical ranges for adenosine monophosphates and may vary slightly for the 2'-isomer.
Circular Dichroism (CD) Spectroscopy in Adenosine-2'-phosphate Conformational Analysis
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.org Since 2'-AMP is chiral, due to the stereocenters in the ribose sugar, it is CD-active. CD spectroscopy is particularly sensitive to the conformation of nucleic acid components. nih.gov
Photoelectron Spectroscopy for Electronic Structure Insights of Adenosine Phosphates
Photoelectron Spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a sample when it is irradiated with high-energy photons. nih.gov This method provides direct information about the electronic structure and binding energies of electrons in molecules.
A study on the parent anions of adenosine-5'-monophosphate (AMP) and 2'deoxyadenosine-5'-monophosphate (dAMP) utilized photoelectron spectroscopy to determine their vertical detachment energies (VDE) and adiabatic electron affinities (EAa). nih.gov The results, in conjunction with theoretical calculations, revealed that the anions were formed through electron-induced, intramolecular proton transfer. nih.gov Although this study did not directly investigate 2'-AMP, the findings for its isomers provide a strong indication of the type of electronic structure information that can be obtained. A similar study on 2'-AMP would be expected to reveal insights into the stability of its anion and the electronic interactions between the phosphate group, the ribose, and the adenine base.
Computational and Theoretical Approaches to 2'-AMP Structure and Dynamics
Computational chemistry provides powerful tools for investigating the structure, properties, and dynamics of molecules at an atomic level. These methods complement experimental techniques by offering detailed insights that can be difficult to obtain through experiments alone.
Density Functional Theory (DFT) and Quantum Mechanical (QM) Calculations Applied to 2'-AMP Systems
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org DFT has been successfully applied to study the thermochemical and spectral properties of adenosine phosphates. aip.org For 2'-AMP, DFT calculations can be used to:
Optimize the molecular geometry: Determining the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.
Calculate vibrational frequencies: Simulating the IR spectrum to aid in the assignment of experimental absorption bands.
Predict NMR chemical shifts: Calculating the magnetic shielding of the nuclei to help in the interpretation of experimental NMR spectra.
Analyze the electronic properties: Determining properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity.
Quantum Mechanical (QM) calculations, including ab initio methods, provide a more rigorous theoretical treatment of the electronic structure. aps.org These methods are computationally more intensive but can offer higher accuracy. QM methods have been used to study the hydrolysis of ATP and the conformational preferences of cyclic AMP. nih.govresearchgate.net For 2'-AMP, QM calculations could be employed to investigate the potential energy surface for rotation around the glycosidic bond, providing a deeper understanding of its conformational flexibility and the relative energies of the syn and anti conformers.
The table below lists common parameters used in DFT and QM calculations for nucleotide systems.
Interactive Data Table: Typical Parameters for DFT/QM Calculations on Nucleotides
| Parameter | Description | Typical Values / Methods |
|---|---|---|
| Method | The theoretical approach used | DFT (e.g., B3LYP), QM (e.g., Hartree-Fock, MP2) |
| Basis Set | The set of functions used to build molecular orbitals | Pople (e.g., 6-31G*), Dunning (e.g., cc-pVDZ) |
| Solvent Model | Accounts for the effect of the solvent | Implicit (e.g., PCM), Explicit (e.g., inclusion of water molecules) |
| Property Calculated | The molecular property of interest | Geometry, Vibrational Frequencies, NMR Shifts, Electronic Energies |
These parameters are chosen based on the desired accuracy and available computational resources.
Molecular Dynamics (MD) Simulations of 2'-AMP in Biological Environments and Aqueous Solutions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules like Adenosine-2'-phosphate (2'-AMP) in various environments. These simulations provide insights into the conformational landscape, solvent interactions, and the influence of the surrounding biological matrix on the structure of 2'-AMP at an atomic level.
In aqueous solutions, MD simulations reveal that 2'-AMP is a flexible molecule, sampling a range of conformations. The dynamics are particularly influenced by the interactions between the phosphate group, the ribose sugar, and the adenine base with the surrounding water molecules. The solvent forms a dynamic hydration shell around the 2'-AMP molecule, with water molecules constantly exchanging between the bulk solvent and the immediate vicinity of the solute. wikipedia.org The charged phosphate group, in particular, strongly organizes the local water structure.
When placed in more complex biological environments, such as the active site of an enzyme, the dynamics of 2'-AMP are further modulated. Simulations of nucleotides within protein binding pockets show that the conformational freedom of the molecule is often restricted. nih.gov The interactions with amino acid residues, including hydrogen bonds and electrostatic interactions, can stabilize specific conformations of 2'-AMP that are relevant for biological function. For instance, simulations of adenosine monophosphate (AMP) interacting with membranes have shown how the molecule's orientation and dynamics are influenced by the lipid bilayer environment. researchgate.net While not specific to 2'-AMP, these studies highlight the significant impact of the local environment on nucleotide dynamics.
The time scales of these simulations can range from nanoseconds to microseconds, allowing for the observation of various dynamic events. nih.gov For example, the puckering of the ribose sugar and the rotation around the glycosidic bond connecting the adenine base to the ribose are key conformational changes that can be monitored. These dynamic events are often crucial for the recognition and binding of 2'-AMP by its biological targets.
Ab Initio Methods in 2'-AMP Structural and Interaction Delineation
Ab initio quantum mechanical methods provide a highly accurate framework for delineating the intrinsic structural properties of 2'-AMP and its interactions with other molecules. These first-principles calculations, which are based on the fundamental laws of quantum mechanics, can be used to determine optimized geometries, vibrational frequencies, and interaction energies without relying on empirical parameters.
Studies on hydrated adenosine 5'-monophosphate (AMP) anions using density-functional theory (DFT), a prominent ab initio method, have provided detailed insights into the initial stages of hydration. nih.gov These calculations reveal the preferred binding sites for water molecules and the intricate network of hydrogen bonds that form between the water and the different functional groups of the nucleotide. nih.gov The phosphate group, the ribose hydroxyls, and the nitrogen atoms of the adenine base are all key sites for hydration. nih.gov
Furthermore, ab initio calculations can be used to parameterize and refine the force fields used in classical molecular dynamics simulations. This ensures that the MD simulations provide a more accurate representation of the real system. The combination of high-level ab initio calculations on smaller, representative systems with large-scale MD simulations of the entire biological assembly is a powerful approach for studying the structure and function of molecules like 2'-AMP.
Crystallographic Analyses of 2'-AMP in Complex with Biological Macromolecules
X-ray crystallography is a primary technique for determining the three-dimensional structure of molecules at atomic resolution. The crystallization of 2'-AMP in complex with biological macromolecules, particularly enzymes, has provided a wealth of information about its binding modes and the molecular basis of its biological activity.
X-ray Crystallography of Ribonuclease-2'-AMP Complexes
The interactions of 2'-AMP with ribonucleases (RNases) have been extensively studied using X-ray crystallography. These enzymes catalyze the cleavage of RNA, and 2'-AMP can act as an inhibitor.
One of the well-characterized examples is the complex of Ribonuclease T1 (RNase T1) with 2'-AMP. The crystal structure of this complex has been determined to a resolution of 1.8 Å. nih.govresearchgate.net In this complex, the phosphate group of 2'-AMP is found to be tightly hydrogen-bonded to the side chains of several active site residues, including Tyr38, His40, Glu58, Arg77, and His92. nih.govresearchgate.net This extensive network of interactions anchors the phosphate group in the active site. The adenosine moiety of 2'-AMP is not located in the primary guanosine (B1672433) recognition site of RNase T1 but instead stacks against the imidazole (B134444) ring of His92 and the carbonyl group of Gly74. nih.govresearchgate.net
Another important system is the complex of bovine pancreatic ribonuclease A (RNase A) with adenylic nucleotides. High-resolution crystal structures have revealed that different adenosine phosphate derivatives, including those with a 2'-phosphate, bind in the active site by anchoring a phosphate group in the P1 subsite. nih.gov In the case of a 2',5'-adenosine diphosphate (B83284) complex, two different binding modes were observed, with either the 2'-phosphate or the 5'-phosphate occupying the P1 subsite. nih.gov
Below is a data table summarizing key crystallographic data for a Ribonuclease T1-2'-AMP complex. nih.gov
| Parameter | Value |
| PDB ID | Not specified in source |
| Resolution (Å) | 1.8 |
| Space Group | P2(1)2(1)2(1) |
| Unit Cell Dimensions (a, b, c in Å) | 48.93, 46.57, 41.04 |
| R-factor | 0.149 |
Investigation of Binding Pocket Architectures via Co-crystallization
Co-crystallization of 2'-AMP with its target proteins is a powerful method for directly visualizing the architecture of the binding pocket and the specific interactions that mediate recognition. The resulting crystal structures provide a static snapshot of the ligand-bound state, offering crucial insights for understanding biological function and for structure-based drug design.
The binding pocket of RNase T1 for 2'-AMP is a well-defined cavity on the protein surface. nih.govresearchgate.net The architecture of this pocket is such that it can accommodate the phosphate group and the adenosine moiety of the ligand through a combination of hydrogen bonds, electrostatic interactions, and stacking interactions. nih.govresearchgate.net The side chains of key amino acid residues, such as tyrosines, histidines, glutamic acid, and arginine, are strategically positioned to interact with the different parts of the 2'-AMP molecule. nih.govresearchgate.net
In the case of RNase A, the active site is a cleft that contains several subsites (e.g., B1, P1, B2) which are responsible for binding the base, phosphate, and ribose of the nucleotide substrate. researchgate.net The binding of 2'-AMP and its analogs to this site reveals the versatility of the binding pocket in accommodating different ligands. For example, the adenine base of adenosine-containing inhibitors typically occupies the B2 subsite. nih.gov
Hydrogen Bonding and Hydration Sphere Dynamics of 2'-AMP
The hydrogen bonding capabilities and the surrounding hydration sphere of 2'-AMP are critical determinants of its structure, stability, and interactions with biological macromolecules.
The 2'-hydroxyl group of the ribose sugar in 2'-AMP can act as both a hydrogen bond donor and acceptor. This seemingly simple functional group has major structural implications in the recognition and processing of RNA. acs.org NMR studies on adenosine and related compounds have shown that the 2'-OH group can form intramolecular hydrogen bonds, for instance with the 3'-oxygen. acs.orgacs.org The presence and strength of such intramolecular hydrogen bonds can influence the conformation of the ribose ring.
In aqueous solution, 2'-AMP is surrounded by a dynamic shell of water molecules, often referred to as the hydration sphere. wikipedia.org The water molecules in this first solvation shell have properties that are distinct from those in the bulk solvent. acs.org They are organized by the various functional groups of the 2'-AMP molecule through a network of hydrogen bonds. The negatively charged phosphate group, in particular, has a strong ordering effect on the surrounding water molecules. nih.gov
The dynamics of this hydration sphere are rapid, with water molecules exchanging between the hydration shell and the bulk solvent on a picosecond to nanosecond timescale. wikipedia.org These dynamic water molecules can play a crucial role in mediating the binding of 2'-AMP to proteins by filling space in the binding pocket and by forming bridging hydrogen bonds between the ligand and the protein. The availability of bound water around the 2'-OH group can be influenced by whether the vicinal phosphate is exposed to the bulk water. acs.org Understanding the interplay between direct hydrogen bonds from the ligand and water-mediated interactions is essential for a complete picture of 2'-AMP recognition.
A summary of the hydrogen bond donor and acceptor counts for the 2'-adenylate(2-) ion is presented below, based on computed properties. nih.gov
| Property | Value |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 11 |
Biosynthetic and Metabolic Pathways Involving Adenosine 2 Phosphate
Enzymatic Pathways for 2'-AMP Generation
The primary route for the formation of 2'-AMP is through the hydrolysis of a cyclic precursor. Its relationship with the main adenosine (B11128) phosphate (B84403) pool is indirect, typically occurring after conversion to a common intermediate.
Adenosine-2'-phosphate (2'-AMP) is a product of the hydrolysis of 2',3'-cyclic adenosine monophosphate (2',3'-cAMP). This conversion is a key step in what is known as the extracellular 2',3'-cAMP-adenosine pathway. The enzyme 2',3'-cyclic nucleotide-3'-phosphodiesterase (CNPase), in particular, is known to convert 2',3'-cAMP to 2'-AMP. While other phosphodiesterases are known to hydrolyze the second messengers cAMP and cGMP to their respective 5'-monophosphate forms, CNPase facilitates the specific formation of 2'-AMP from its cyclic precursor. This pathway is significant as extracellular 2',3'-cAMP can be released in response to cellular injury, initiating a cascade that generates 2'-AMP and subsequently adenosine.
The central energy currency of the cell involves the interconversion of 5'-adenosine monophosphate (5'-AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP). This cycle is driven by the addition or removal of phosphate groups from the 5' position of the ribose sugar.
2'-AMP is not a direct participant in this primary energy transfer cycle. The high-energy phosphoanhydride bonds that characterize ADP and ATP are absent in 2'-AMP, which has a single phosphoester bond. For the adenosine moiety from 2'-AMP to enter the central energy pool, it must first be catabolized to adenosine. This adenosine can then be phosphorylated by adenosine kinase to form 5'-AMP.
Once 5'-AMP is formed, it can be converted to ADP and subsequently ATP through several mechanisms:
Adenylate kinase (Myokinase) catalyzes the reaction: 5'-AMP + ATP ↔ 2 ADP.
ATP synthase , a key enzyme in oxidative phosphorylation and photophosphorylation, generates ATP from ADP and inorganic phosphate (Pi).
The processes of glycolysis, the citric acid cycle, and oxidative phosphorylation are all geared towards the synthesis of ATP, which is then hydrolyzed to ADP or AMP to release energy for cellular processes.
Table 1: Key Enzymes in Adenosine Phosphate Interconversion
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |
| 2',3'-cyclic nucleotide-3'-phosphodiesterase (CNPase) | 2',3'-cAMP | 2'-AMP | 2',3'-cAMP-adenosine pathway |
| Adenylate Kinase | 5'-AMP, ATP | 2 ADP | Cellular energy homeostasis |
| ATP Synthase | ADP, Pi | ATP | Oxidative phosphorylation, Photophosphorylation |
Regulatory Mechanisms Governing 2'-AMP Levels within Cellular Systems
The intracellular concentration of Adenosine-2'-phosphate (2'-AMP) is meticulously controlled through a series of regulatory mechanisms that govern its synthesis and degradation. This regulation is crucial for maintaining cellular homeostasis and ensuring appropriate responses to various physiological and pathological stimuli. The primary pathways influencing 2'-AMP levels involve its enzymatic production from 2',3'-cyclic adenosine monophosphate (2',3'-cAMP) and its subsequent catabolism to adenosine. The key enzymes in these processes are subject to transcriptional, post-translational, and allosteric regulation.
The synthesis of 2'-AMP is predominantly catalyzed by the enzyme 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), which hydrolyzes the phosphodiester bond of 2',3'-cAMP to yield 2'-AMP. nih.govwikipedia.orgnih.gov The expression and activity of CNPase are, in turn, regulated at multiple levels.
Transcriptional Regulation of CNPase
The expression of the gene encoding CNPase is subject to developmental and cell-type-specific transcriptional control. Two major isoforms of CNPase, CNP1 and CNP2, are produced from a single gene through alternative splicing and the use of different promoters. nih.gov During the maturation of oligodendrocytes, the expression of these isoforms is differentially regulated. In oligodendrocyte precursors, only the messenger RNA (mRNA) for the larger isoform, CNP2, is detected. However, upon differentiation, the expression of both CNP1 and CNP2 mRNAs is induced. nih.gov This stage-specific expression pattern points to a tightly controlled transcriptional regulation of the two CNPase promoters during oligodendrocyte development. nih.gov
Furthermore, intracellular signaling pathways can influence the transcription of CNPase. For instance, an increase in intracellular cyclic AMP (cAMP) levels has been shown to significantly upregulate the transcription of CNP1 mRNA in rat C6 glioma cells. nih.gov This induction of CNP1 expression is dependent on de novo protein synthesis and the activity of protein kinase A (PKA). nih.gov A specific sequence in the CNP1 promoter, between nucleotides -126 and -102, has been identified as essential for this cAMP-dependent induction. nih.gov This region contains a putative binding site for the transcription factor activator protein-2 (AP-2), suggesting its potential role in mediating the transcriptional response to cAMP. nih.gov
Post-Translational Modification of CNPase
The activity of CNPase can also be modulated by post-translational modifications, with phosphorylation being a key mechanism. taylorfrancis.com The upper component of the two CNPase protein bands observed in electrophoresis can be actively phosphorylated in vitro by both cAMP-dependent protein kinase (PKA) and calcium-dependent protein kinases. taylorfrancis.com This suggests that the catalytic activity of CNPase may be regulated by signaling cascades that involve these kinases. nih.govglobozymes.comresearcher.life
Regulation of 2'-AMP Degradation
The primary route for the degradation of 2'-AMP is its dephosphorylation to adenosine. This reaction is catalyzed by a class of enzymes known as phosphatases, with alkaline phosphatases being implicated in this process. nih.govresearchgate.netnih.gov Ecto-enzymes, such as alkaline phosphatases, can process extracellular 2'-AMP to adenosine. nih.gov
Alkaline phosphatases exhibit broad substrate specificity and can hydrolyze various phosphate monoesters. nih.govresearchgate.netnih.gov Their activity is influenced by factors such as pH and the concentration of divalent cations like Mg2+. nih.gov The regulation of these phosphatases, therefore, provides another layer of control over the cellular levels of 2'-AMP.
Integration with Cellular Energy Status
The table below summarizes the key regulatory mechanisms governing the cellular levels of Adenosine-2'-phosphate.
| Regulatory Point | Enzyme | Mechanism | Effectors/Regulators | Outcome on 2'-AMP Levels |
| Synthesis | 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) | Transcriptional Regulation | Developmental cues in oligodendrocytes, cAMP | Increased CNPase expression leads to increased 2'-AMP synthesis. nih.govnih.gov |
| Post-Translational Modification | Protein Kinase A (PKA), Calcium-dependent protein kinases | Phosphorylation may alter CNPase activity, thereby affecting 2'-AMP production. taylorfrancis.com | ||
| Degradation | Alkaline Phosphatases | Enzymatic Dephosphorylation | pH, Mg2+ concentration | Increased phosphatase activity leads to decreased 2'-AMP levels. nih.govnih.gov |
Biological Functions and Molecular Signaling Mechanisms of Adenosine 2 Phosphate
Role of 2'-AMP in Cellular Signaling and Regulation
2'-AMP is an important signaling molecule that modulates a variety of physiological responses through its interaction with specific cellular components. It is part of a broader family of adenosine (B11128) phosphates that act as key regulators of cell function.
Adenosine-2'-monophosphate is involved in the extracellular 2',3'-cAMP-adenosine pathway, where it is metabolized to extracellular adenosine. medchemexpress.com This adenosine then acts on adenosine receptors to elicit physiological responses. Specifically, 2'-AMP has been shown to inhibit the production of inflammatory molecules like TNF-α and CXCL10 by activating A2A adenosine receptors. medchemexpress.com
Research has also demonstrated that 2'-AMP can inhibit the proliferation of preglomerular vascular smooth muscle cells and glomerular mesangial cells through the activation of A2B adenosine receptors. medchemexpress.com While some effects are mediated by its conversion to adenosine, there is evidence suggesting that AMP itself can act as a direct agonist for certain adenosine receptor subtypes. For instance, adenosine 5'-monophosphate has been found to be a full agonist of the A1 adenosine receptor. nih.gov The activation of A2A and A2B receptors typically involves coupling to Gs proteins, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of the PKA/CREB pathway. scispace.commdpi.com
Table 1: 2'-AMP and Adenosine Receptor Activation
| Compound | Receptor Subtype | Effect | Cell Type |
|---|---|---|---|
| Adenosine-2'-monophosphate (2'-AMP) | A2A | Inhibition of TNF-α and CXCL10 production | Primary murine microglia |
| Adenosine-2'-monophosphate (2'-AMP) | A2B | Inhibition of proliferation | Preglomerular vascular smooth muscle cells, Glomerular mesangial cells |
Adenosine phosphates, including 2'-AMP, play a crucial role in regulating cell proliferation and differentiation. Studies have shown that 2'-AMP, at concentrations ranging from 0-100 µM, inhibits the proliferation of preglomerular vascular smooth muscle cells and glomerular mesangial cells via A2B receptors. medchemexpress.com This anti-proliferative effect is also observed with 2',3'-cAMP, which is metabolized to 2'-AMP and 3'-AMP, subsequently leading to the production of adenosine that acts on A2B receptors. nih.gov
Beyond proliferation, adenosine signaling is implicated in differentiation processes. For example, extracellular phosphate (B84403) uptake supports the osteogenic differentiation of human mesenchymal stem cells through an adenosine-mediated pathway involving the A2b adenosine receptor. pnas.org This process involves the synthesis of ATP, which is then metabolized to adenosine, acting as a signaling molecule to promote differentiation. pnas.org Furthermore, the elevation of intracellular cAMP, a downstream effector of A2A and A2B receptor activation, is sufficient to inhibit proliferation and promote neurite outgrowth in neuroblastoma cells. nih.gov
Adenosine phosphate signaling has a profound impact on enzyme activity and gene expression. ATP, the primary energy currency, serves as a substrate for kinases, which are enzymes that phosphorylate proteins to activate signaling cascades. nih.govwikipedia.org This can lead to the modulation of numerous intracellular pathways. nih.gov For instance, ATP is a substrate for adenylate cyclase, which converts it to the second messenger cyclic AMP (cAMP). wikipedia.org cAMP, in turn, activates protein kinase A (PKA), which can regulate the function of ion channels and influence gene expression. nih.govwikipedia.org
The activation of adenosine receptors by molecules like 2'-AMP (often via conversion to adenosine) triggers these signaling cascades. A2A and A2B receptor activation leads to increased cAMP levels, which can influence the expression of various genes by activating transcription factors like the cyclic AMP-responsive element-binding protein (CREB). mdpi.comcancerbiomed.org This signaling is crucial in various physiological processes, including immune responses and cellular metabolism. cancerbiomed.org In the context of the immune system, adenosine signaling can suppress the activation of T cells and inhibit the production of pro-inflammatory cytokines, thereby modulating the immune response. cancerbiomed.orgnih.gov
2'-AMP's Interplay in Key Biochemical Cascades
2'-AMP is integrated into fundamental biochemical pathways that are essential for cellular function, including nucleotide metabolism and methylation reactions.
Adenosine phosphates are central to maintaining cellular energy homeostasis. researchgate.net AMP can be produced from the hydrolysis of ATP or ADP. wikipedia.org It can be recycled back to ATP through a series of reactions. wikipedia.org For example, adenylate kinase can convert AMP and ATP into two molecules of ADP, which are then phosphorylated to ATP during cellular respiration. wikipedia.orgelifesciences.org
Adenosine, which can be formed from 2'-AMP, is recycled back to AMP by the enzyme adenosine kinase. elifesciences.orgnih.gov This recycling is more energy-efficient than de novo synthesis of nucleotides. elifesciences.org The ratio of ATP to AMP is a critical indicator of the cell's energy status. An increase in AMP levels signifies metabolic stress and activates AMP-activated protein kinase (AMPK). elifesciences.orgnih.gov AMPK, in turn, stimulates energy-producing catabolic pathways and inhibits energy-consuming anabolic pathways to restore the cell's energy balance. wikipedia.orgelifesciences.orgnih.gov
Table 2: Key Enzymes in Adenosine Phosphate Metabolism
| Enzyme | Reaction | Role |
|---|---|---|
| Adenylate Kinase | AMP + ATP ↔ 2 ADP | Crucial for cellular energy homeostasis and nucleotide ratio regulation. elifesciences.org |
| Adenosine Kinase | Adenosine + ATP → AMP + ADP | Recycles adenosine back to AMP. nih.gov |
| 5'-Nucleotidase | AMP → Adenosine + Pi | Produces adenosine from AMP. nih.gov |
| Adenosine Deaminase | Adenosine → Inosine + NH3 | Converts adenosine to inosine. nih.gov |
The S-adenosylmethionine (SAM) transmethylation pathway is a major consumer of ATP and is essential for the methylation of various molecules, including DNA, RNA, proteins, and lipids. elifesciences.orgamerigoscientific.com In this pathway, SAM, synthesized from methionine and ATP, donates its methyl group and is converted to S-adenosylhomocysteine (SAH). elifesciences.orgnih.gov SAH is then hydrolyzed to homocysteine and adenosine. elifesciences.orgnih.gov
This production of adenosine directly links the SAM pathway to adenosine phosphate signaling. The adenosine generated can be recycled to AMP and subsequently ATP, which is crucial for sustaining the SAM pathway, especially during processes with high metabolic demands like an immune response. elifesciences.org The SAM transmethylation pathway is upregulated during immune cell activation, and the adenosine produced acts as a systemic signal. elifesciences.orgnih.gov
2'-AMP and its related compounds have direct immunomodulatory effects. For instance, 2'-AMP inhibits the production of the pro-inflammatory cytokine TNF-α and the chemokine CXCL10 from activated microglia via A2A receptors. medchemexpress.com This demonstrates a mechanism by which adenosine phosphates can regulate the immune response and mitigate inflammation. Furthermore, nucleotides like adenosine monophosphate are known to affect a range of immune functions, including enhancing T-cell maturation and function and modulating T-cell responses. drugbank.com
Table of Compounds
Molecular Recognition and Binding Interactions Involving 2'-AMP
Adenosine-2'-phosphate (2'-AMP), a purine (B94841) ribonucleoside 2'-monophosphate, engages in specific molecular interactions with various proteins, playing a role in diverse biological processes. The molecular recognition of 2'-AMP is dictated by the chemical properties of its constituent parts: the adenine (B156593) nucleobase, the ribose sugar, and the phosphate group at the 2' position of the ribose. These interactions are crucial for the formation of stable enzyme-substrate complexes and the subsequent catalytic activity of the enzymes.
Ligand-Protein Interactions (e.g., Ribonuclease T1, Cytochrome c, Inositol Monophosphatase)
The binding of Adenosine-2'-phosphate to proteins is a highly specific process, facilitated by a combination of hydrogen bonds, electrostatic interactions, and stacking forces. The interactions with Ribonuclease T1, Cytochrome c, and Inositol Monophosphatase serve as illustrative examples of the molecular recognition of this compound.
Ribonuclease T1 (RNase T1):
Computer modeling and X-ray crystallography studies have revealed that 2'-AMP can bind to Ribonuclease T1 in two distinct modes. In both modes, the phosphate moiety of 2'-AMP is anchored at the primary phosphate-binding site. However, the adenine base can occupy two different locations: the primary base binding site, which is typically occupied by the guanine of 2'-GMP, or a subsite near the N1 subsite for the base on the 3'-side of guanine in a guanyl dinucleotide nih.gov. The minimum energy conformations for both binding modes are nearly equivalent, suggesting that in a solution, 2'-AMP binds to the enzyme in both orientations nih.gov.
The interaction between 2'-AMP and RNase T1 is characterized by a network of hydrogen bonds. The phosphate group is tightly bound by the side chains of several active site residues nih.gov. The adenosine moiety, when not in the primary guanosine (B1672433) recognition site, is stacked on the carbonyl group of Glycine74 and the imidazole (B134444) ring of Histidine92 nih.gov.
Cytochrome c:
While direct studies on the interaction of 2'-AMP with Cytochrome c are limited, research on adenosine derivatives, including adenosine monophosphate (AMP), provides insights into this interaction. The binding affinities of adenosine and its phosphate derivatives to Cytochrome c follow the order: Adenosine (ADN) < Adenosine Monophosphate (AMP) < Adenosine Diphosphate (B83284) (ADP) < Adenosine Triphosphate (ATP) nih.govacs.org. Molecular docking studies suggest that AMP has a wider range of high-affinity binding pockets on Cytochrome c compared to ADP and ATP, which preferentially bind to a region comprising residues 23-44 acs.org. The interaction is thought to be primarily electrostatic in nature nih.gov.
Inositol Monophosphatase:
Inositol monophosphatase is capable of hydrolyzing 2'-AMP, indicating a direct binding interaction. The binding of 2'-AMP to this enzyme is a magnesium-dependent process. A key feature of this interaction is the stabilization of a high-energy conformation of 2'-AMP, where the adenine moiety is in a C-1'-axial ribofuranosyl position. This conformation is stabilized by the chelation of a second magnesium ion by the 2'- and furanose ring oxygen atoms nih.gov. The primary magnesium ion is believed to interact directly with the phosphate group of 2'-AMP.
Characterization of Binding Sites and Specificity in Enzyme-Substrate Complexes
The specificity of enzymes for Adenosine-2'-phosphate is determined by the unique chemical and structural environment of their active sites. This environment is created by the specific arrangement of amino acid residues that can engage in favorable interactions with the ligand.
Ribonuclease T1 Binding Site:
The binding site of RNase T1 for 2'-AMP involves distinct sets of residues for the phosphate and the adenosine moieties. The phosphate-binding site is well-defined, with several amino acids forming hydrogen bonds with the phosphate group.
| Moiety of 2'-AMP | Interacting Residues in Ribonuclease T1 | Type of Interaction |
|---|---|---|
| Phosphate Group | Tyr38, His40, Glu58, Arg77, His92 | Hydrogen Bonding |
| Adenosine Moiety (Adenine N6H) | Gly74 (Carbonyl Oxygen) | Hydrogen Bonding |
| Adenosine Moiety (Adenosine O5') | Asn36 (Side Chain Oxygen) | Hydrogen Bonding |
| Adenosine Moiety (Adenine Ring) | Gly74 (Carbonyl), His92 (Imidazole) | Stacking |
The specificity of RNase T1 is primarily for guanosine-containing substrates. However, the existence of a binding mode for 2'-AMP helps to explain the experimental observation that at high enzyme concentrations, RNase T1 can catalyze the hydrolysis of phosphodiester bonds adjacent to adenosine residues nih.gov. A comparison of the interactions of 2'-AMP and 2'-GMP with RNase T1 indicates that Glutamate58 and Asparagine98 at the phosphate binding site, and Glutamate46 at the base binding site, preferentially stabilize the enzyme-2'-GMP complex, contributing to the enzyme's primary specificity nih.gov.
Inositol Monophosphatase Binding Site:
The active site of Inositol Monophosphatase utilizes metal ions, specifically magnesium, to facilitate substrate binding and catalysis. For 2'-AMP, the binding involves at least two magnesium ions. One magnesium ion is proposed to interact directly with the phosphate moiety, while a second magnesium ion is chelated by the 2'-oxygen and the furanose ring oxygen of the ribose. This coordination with the second magnesium ion is crucial for stabilizing a high-energy, C-1'-axial conformation of the adenine base of 2'-AMP, which is the active conformation for hydrolysis. This intricate coordination contributes to the enzyme's ability to process 2'-AMP as a substrate. The enzyme can utilize a range of substrates in vitro, including myo-inositol monophosphates, glucose-1-phosphate, and 2'-AMP uniprot.orggenecards.orguniprot.org.
Cytochrome c Binding Site:
The interaction of adenosine monophosphates with Cytochrome c is influenced by the number of phosphate groups. While specific residues for 2'-AMP binding have not been definitively identified, studies with AMP, ADP, and ATP suggest that the phosphate groups play a significant role in the binding affinity nih.govacs.org. The preferred binding sites for ADP and ATP are located in a functionally important region spanning residues 23-44 acs.org. AMP, on the other hand, appears to interact with a broader range of high-affinity pockets on the protein surface acs.org. The interactions are likely driven by electrostatic forces between the negatively charged phosphate groups and positively charged residues on the surface of Cytochrome c nih.gov.
Synthetic Methodologies and Analogues of Adenosine 2 Phosphate for Research Applications
Chemical Synthesis Approaches for 2'-AMP and its Derivatives
The chemical synthesis of 2'-AMP and its derivatives allows for the precise placement of modifications to study molecular interactions and biological functions. General synthetic routes for adenosine (B11128) often involve steps like the chlorination of hypoxanthine and subsequent condensation with a ribofuranose derivative. google.com However, creating specific 2'-AMP analogues requires more targeted strategies.
Site-specific modifications of the core 2'-AMP structure are essential for creating analogues with tailored properties. These modifications target the three primary components of the molecule: the adenine (B156593) base, the ribose sugar, and the phosphate (B84403) group.
Adenine Moiety: The adenine ring can be modified at several positions to alter receptor affinity and selectivity. For instance, 2,N(6),5'-substituted adenosine derivatives have been synthesized by alkylating 2-oxypurine nucleosides. nih.gov Modifications at the 2-position with alkyloxy, aryloxy, and aralkyloxy groups have been explored to probe hydrophobic binding sites in adenosine receptors. nih.gov A series of ATP derivatives with modifications at the 2-position (chloro, fluoro, amino, methyl, vinyl, and ethynyl groups) have been successfully synthesized, providing a template for similar modifications on 2'-AMP. nih.gov
Ribose Moiety: The ribose sugar is a common target for modification to influence conformation and metabolic stability. Isosteric replacement of ribose groups is a classic medicinal chemistry strategy. acs.org A key target for modification is the 2'-hydroxyl group, which can be replaced with a hydrogen or an O-methyl group. researchgate.net Site-specific incorporation of 2',5'-linked RNA into oligonucleotides, a modification related to the ribose linkage, has been shown to enhance therapeutic profiles, demonstrating the importance of the sugar's connectivity. nih.gov
Phosphate Moiety: The phosphate group is critical for the molecule's charge and interaction with binding partners. Prodrug strategies often involve modifying the phosphate to improve cell permeability. These can include acetoxymethyl ester prodrugs or bis(SATE)-phosphotriesters, which are designed to release the active monophosphate intracellularly. acs.org
Bioisosteres are chemical groups with similar physical or chemical properties that can produce comparable biological effects. wikipedia.org Replacing the phosphate group in 2'-AMP with a bioisostere can improve stability, alter binding affinity, or change pharmacokinetic properties. silae.itnih.gov
Common phosphate isosteres include squaryldiamides and amides, which can mimic the geometry and charge distribution of the phosphate moiety. core.ac.uk The synthesis of these analogues often begins with a protected 5'-amino-5'-deoxyadenosine, which is then coupled to squaryldiamides or various amide linkers. core.ac.uk Another classic bioisosteric replacement for phosphate is the tetrazole group, which has a similar pKa. core.ac.uk The goal of these replacements is to create analogues that retain or improve upon the desired biological activity while potentially offering advantages in terms of metabolic stability or cell permeability. core.ac.uknih.gov
Design and Development of 2'-AMP Analogues as Biochemical Probes and Ligands
Modified 2'-AMP analogues are indispensable tools for identifying and characterizing nucleotide-binding proteins. These probes are designed to report on binding events or to permanently label the binding site for further analysis.
Photoaffinity labeling (PAL) is a powerful technique for identifying ligand-binding proteins and mapping their binding sites. scispace.comprinceton.edu This method uses a probe containing a photoreactive group that, upon irradiation with light, forms a highly reactive intermediate that covalently bonds to nearby amino acid residues in the binding pocket. scispace.com For example, 2'-AMP has been used in the synthesis of photoaffinity labels for the coenzyme site of enzymes like NADP-specific isocitrate dehydrogenase. A common strategy involves incorporating an azido group, such as in 8-azidoadenosine derivatives, which forms a reactive nitrene upon photolysis. pnas.org
Fluorescent probes are designed to change their fluorescence properties upon binding to a target, allowing for real-time monitoring of interactions. ajou.ac.krnih.gov These probes are valuable for both equilibrium and kinetic studies. jenabioscience.com Key types of fluorescent probes include:
Intrinsically Fluorescent Nucleotides: Analogues like Mant-AMP (N-methylanthraniloyl-AMP) are environmentally sensitive, meaning their fluorescence signal changes significantly upon moving from an aqueous environment to a hydrophobic protein-binding pocket. jenabioscience.com
Conformationally Sensitive Probes: Analogues such as 2-(3-phenylpropyl)adenosine (A-3CPh) and 2-(4-phenylbutyl)adenosine (A-4CPh) show a substantial enhancement in their fluorescence quantum yield when incorporated into structured environments like RNA, making them useful for probing local structure. nih.gov
Chemosensors: More complex systems, such as the azulene-based AzuFluor® 435-DPA-Zn, can be designed to selectively bind and report the presence of specific phosphorylated adenosine derivatives like ADP. ajou.ac.kr
Structure-Activity Relationship (SAR) studies involve synthesizing a series of related compounds and evaluating how systematic changes in their chemical structure affect their biological activity, such as receptor binding affinity and selectivity. rsc.orgutmb.edu These studies are fundamental to drug design and the development of selective ligands for the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). mdpi.com
Modifications at the N⁶ and C2 positions of the adenine ring are particularly important for tuning receptor affinity and selectivity. rsc.org For example, N⁶-substitutions with alkyl, cycloalkyl, and arylalkyl groups tend to favor A₁ receptor selectivity. Conversely, modifications at the 2-position can enhance potency and selectivity for the A₂ₑ receptor. nih.gov The combination of modifications at different positions can lead to highly selective compounds. For instance, combining an A₁AR-favoring N⁶-substitution with an A₃AR-favoring 2-alkynyl group resulted in analogues with high selectivity for the human A₃ receptor. rsc.org
The following table summarizes SAR data for various 2,N⁶,5'-substituted adenosine analogues, highlighting their potency at the human A₂ₑ adenosine receptor.
| Compound | Modification Details | A₂B AR EC₅₀ (nM) | Receptor Selectivity Profile |
|---|---|---|---|
| 17 | 2-(3-(Indolyl)ethyloxy)adenosine | 299 | Potent A₂B agonist |
| 28 | 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine | 128 | Full agonist at A₂B and A₂A; partial agonist at A₁ and A₃ |
| Reference | 5'-N-Ethylcarboxamidoadenosine (NECA) | 140 | Non-selective, potent agonist at all AR subtypes |
Data from these studies show that indole 5''- or 6''-halo substitutions at the 2-position are favored at the A₂ₑ receptor, with compound 28 being more potent than the parent compound 17. nih.gov Such SAR studies are crucial for identifying and optimizing moieties that enhance both potency and selectivity for a specific receptor subtype. nih.govnih.gov
Advanced Analytical and Methodological Developments for 2 Amp Research
Chromatographic Techniques for Separation and Quantification of 2'-AMP
Chromatography remains a cornerstone for the separation and analysis of nucleotides. nih.gov Its high sensitivity and efficiency make it ideal for distinguishing between structurally similar adenosine (B11128) phosphates. nih.gov
High-Performance Liquid Chromatography (HPLC) is a highly sensitive method that allows for the separation and simultaneous quantification of a wide range of nucleotides, including adenosine phosphates like ATP, ADP, and AMP. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is frequently the method of choice for the reliable and rapid analytical determination of these compounds. ucl.ac.uk This technique separates molecules based on their hydrophobic interactions with the stationary phase of the column. ucl.ac.uk Due to the polar nature of adenosine phosphates, ion-pair reversed-phase chromatography is often employed, where a reagent is added to the mobile phase to form neutral ion pairs with the charged analytes, enhancing their retention on the nonpolar stationary phase. emory.edulongdom.org
UV detection is commonly coupled with HPLC for the quantification of adenosine phosphates, as purine (B94841) bases have a characteristic maximum absorbance at or near 254-258 nm. nih.govsielc.commdpi.com The absorbance measured is directly proportional to the concentration of the analyte, allowing for precise quantification. sigmaaldrich.com Various studies have developed and validated HPLC-UV methods for analyzing adenosine phosphates in diverse biological samples, from bacterial and human cells to myocardial tissues. nih.govnih.gov These methods are valued for their accuracy, sensitivity, and reproducibility. helixchrom.com
Several key parameters are optimized to achieve effective separation, including the type of column, mobile phase composition, pH, and flow rate. nih.govnih.gov C18 columns are widely used for reversed-phase separation of adenosine phosphates. nih.govresearchgate.net The mobile phase typically consists of a buffer, such as potassium hydrogen phosphate (B84403) or ammonium acetate, sometimes with an organic modifier like methanol or acetonitrile. nih.govucl.ac.ukemory.edu
Below is a table summarizing typical conditions used in HPLC-UV methods for the analysis of adenosine phosphates.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Poroshell 120 EC-C18 (3 x 150 mm, 2.7 µm) nih.govmdpi.com | Porous Graphitic Carbon (4.6 x 100 mm, 5 µm) nih.gov | Atlantis T3 (4.6 x 150 mm, 3 µm) emory.edu |
| Mobile Phase | Isocratic: 50 mM potassium hydrogen phosphate (pH 6.80) nih.govmdpi.com | Gradient: 10 mmol/L borax solution (A) and acetonitrile-tetrahydrofuran (1:1, v/v) (B) nih.gov | Gradient: 10 mM ammonium acetate, 2 mM TBAP, pH 5.0 (A) and 10 mM ammonium phosphate, 2 mM TBAP, 25% acetonitrile, pH 7.0 (B) emory.edu |
| Flow Rate | 0.6 mL/min nih.govmdpi.com | 0.8 mL/min nih.gov | 1.0 mL/min emory.edu |
| Detection Wavelength | 254 nm nih.govmdpi.com | 254 nm nih.gov | 254 nm emory.edu |
| Sample Type | Human Bronchial Epithelial Cells nih.gov | Mouse Myocardial Tissues nih.gov | General Purines emory.edu |
This table is interactive. Click on the headers to sort.
While HPLC is predominant, other chromatographic techniques have proven valuable for the separation of 2'-AMP and related compounds.
Ion Exchange Chromatography (IEC) separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. bio-rad.com This method is particularly well-suited for separating nucleotides, as the number of phosphate groups imparts a distinct negative charge to each molecule (e.g., AMP, ADP, ATP). youtube.com Anion-exchange chromatography, which uses a positively charged stationary phase, is effective for retaining and separating negatively charged anions like adenosine phosphates. youtube.comharvardapparatus.com High-performance liquid chromatography systems can utilize weak anion-exchange columns to achieve challenging separations, such as distinguishing between the positional isomers 2'-AMP, 3'-AMP, and 5'-AMP. nih.gov Elution is typically achieved by increasing the ionic strength of the mobile phase, which disrupts the electrostatic interactions and releases the bound molecules. harvardapparatus.com
Thin-Layer Chromatography (TLC) is another technique used for the separation of adenosine derivatives. nih.gov In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica gel, cellulose), and a solvent (mobile phase) moves up the plate by capillary action, separating the components of the sample. nih.govaga-analytical.com.pl Two-dimensional TLC has been used to separate and quantify adenosine derivatives obtained from the digestion of poly(ADP-ribose), including AMP. nih.gov HPTLC (High-Performance Thin-Layer Chromatography) plates with specific modifications, such as amino (NH2) groups, can be used to separate adenine (B156593), adenosine, and its phosphates (AMP, ADP, ATP). merckmillipore.com Detection is often performed under UV light, where the separated spots can be visualized and quantified. nih.govmerckmillipore.com
Spectrometric and Electrochemical Methods for 2'-AMP Detection
Beyond chromatography, spectrometric and electrochemical methods offer high sensitivity and specificity for 2'-AMP detection.
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of adenosine phosphates. nih.govnih.gov This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov In MS, molecules are ionized, and their mass-to-charge ratio is measured, allowing for precise identification. Tandem MS (MS/MS) involves further fragmentation of selected ions to produce a characteristic spectrum, which enhances specificity. nih.govnih.gov LC-MS/MS has been instrumental in the discovery and study of the 2',3'-cAMP-adenosine pathway, enabling the detection and quantification of 2',3'-cAMP, 2'-AMP, and 3'-AMP in biological perfusates. nih.gov The use of ionic liquid matrices in MALDI-MS has also been explored to reduce the fragmentation of phosphate bonds in adenosine nucleotides during analysis. semanticscholar.org
Electrochemical Methods offer an alternative approach for sensitive detection. Electrochemical biosensors, often based on aptamers, have been developed for the detection of adenosine and its phosphates. nih.govresearchgate.net Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. nih.gov In one strategy, an aptamer-based sensor is designed where the binding of the target molecule (e.g., adenosine) induces a conformational change in the aptamer, leading to a measurable electrochemical signal. nih.gov These sensors can achieve very low detection limits and exhibit excellent selectivity against other similar molecules. nih.gov Another approach involves modifying electrodes with materials like graphene and gold nanoparticles to enhance electron transfer kinetics and signal sensitivity for monitoring ATP in real-time. acs.org Voltammetric methods using modified carbon paste electrodes have also been established for the analysis of adenosine phosphates like ATP. electrochemsci.org
Development and Optimization of Cellular and Biochemical Assays for 2'-AMP Activity and Interactions
To understand the biological function of 2'-AMP, various cellular and biochemical assays have been developed and optimized. These assays are crucial for studying enzyme kinetics, cellular signaling, and metabolic processes involving 2'-AMP. sigmaaldrich.comnih.gov
Biochemical assays are fundamental for studying the enzymes that produce or metabolize 2'-AMP. For instance, the activity of enzymes like 2',3'-cyclic nucleotide-3'-phosphodiesterase, which can convert 2',3'-cAMP to 2'-AMP, can be monitored. nih.gov Enzyme-coupled assays provide a versatile platform for quantifying AMP. nih.gov In one such system, AMP is converted into ATP, which is then detected using the light-generating luciferase/luciferin reaction. nih.gov This type of assay can be adapted to measure the activity of any enzyme that produces AMP. nih.gov Binding assays are also critical for evaluating the interaction between a compound and its biological target, helping to determine binding affinity and specificity. patsnap.com
Cellular assays provide insights into the effects of 2'-AMP within a physiological context. For example, the "extracellular 2',3'-cAMP-adenosine pathway" involves the metabolism of extracellular 2',3'-cAMP to 2'-AMP and 3'-AMP, which are then converted to adenosine. nih.gov Assays have been developed to study the effects of this pathway on cellular processes, such as the proliferation of vascular smooth muscle and glomerular mesangial cells. nih.govmedchemexpress.com Colorimetric assay kits are commercially available for the convenient detection of AMP in biological samples. sigmaaldrich.com These kits often use a series of enzymatic reactions to generate a colored product whose absorbance is proportional to the amount of AMP present. sigmaaldrich.com
Optimization of assays is a critical step to ensure robust and reliable results. biocompare.comrevvity.comnih.gov This process involves adjusting various factors such as buffer composition, enzyme and substrate concentrations, incubation times, and cell density. biocompare.comnih.govrevvity.com The goal is to achieve conditions that are biologically relevant and provide a strong, reproducible signal. biocompare.com For cellular assays, maintaining consistent cell-handling conditions is crucial, as minor variations can significantly impact the final data. biocompare.com
Emerging Research Frontiers and Future Directions in Adenosine 2 Phosphate Studies
Interdisciplinary Investigations into the Systemic Roles of 2'-AMP in Complex Biological Systems
The study of 2'-AMP is increasingly moving beyond isolated cellular models to encompass its systemic roles in complex organisms, a shift requiring extensive interdisciplinary collaboration. Arising from the breakdown of RNA during cellular injury, 2',3'-cyclic adenosine (B11128) monophosphate (2',3'-cAMP) is released into the extracellular space and metabolized into 2'-AMP and 3'-AMP. nih.govnih.gov These molecules are subsequently converted to adenosine, a compound with generally tissue-protective effects. nih.gov This "extracellular 2',3'-cAMP-adenosine pathway" represents a critical response to cellular stress and injury. nih.govresearchgate.net
Interdisciplinary research combining pharmacology, nephrology, and neuroscience has begun to delineate the tissue-specific actions of 2'-AMP. For instance, in the kidneys, 2'-AMP has been identified as a renal vasoconstrictor. researchgate.net Studies on isolated perfused kidneys and various kidney epithelial cells show that extracellular 2',3'-cAMP is efficiently metabolized to 2'-AMP and 3'-AMP, which are then converted to adenosine. nih.govresearchgate.net This pathway is activated by metabolic poisons, suggesting a role in acute organ injury. nih.gov
In the brain, the pathway has different implications. Deficiency in the enzyme that metabolizes 2',3'-cAMP to 2'-AMP, CNPase, leads to increased susceptibility to brain injury. nih.govresearchgate.net Furthermore, traumatic brain injury in humans is associated with significant increases in 2'-AMP in the cerebrospinal fluid, highlighting its role as a potential biomarker and mediator in neurological damage and repair processes. nih.gov Research has also shown that 2'-AMP can inhibit the proliferation of preglomerular vascular smooth muscle cells and glomerular mesangial cells, acting via A2B adenosine receptors. medchemexpress.comnih.gov These findings underscore the complex, context-dependent roles of 2'-AMP, necessitating an integrated approach to understand its systemic impact.
| Biological System | Key Research Finding | Associated Molecule/Pathway | Potential Implication | Reference |
|---|---|---|---|---|
| Kidney | 2'-AMP acts as a renal vasoconstrictor. | Extracellular 2',3'-cAMP-adenosine pathway | Role in acute kidney injury. | researchgate.net |
| Brain | Increased levels of 2'-AMP are found in cerebrospinal fluid after traumatic brain injury. | Extracellular 2',3'-cAMP-adenosine pathway | Biomarker for and mediator of neurological injury. | nih.gov |
| Vasculature/Kidney | Inhibits proliferation of preglomerular vascular smooth muscle cells and glomerular mesangial cells. | A2B Adenosine Receptor Activation | Regulation of vascular and glomerular cell growth. | nih.gov |
| Immune System (Microglia) | Inhibits LPS-induced production of inflammatory molecules TNF-α and CXCL10. | A2A Adenosine Receptor Activation | Anti-inflammatory effects in the central nervous system. | medchemexpress.com |
Advancements in High-Throughput Screening and Omics-Based Approaches for 2'-AMP Profiling
Understanding the nuanced roles of 2'-AMP requires sophisticated analytical tools capable of detecting and quantifying this molecule in complex biological samples. Recent advancements in high-throughput screening (HTS) and omics technologies are poised to revolutionize 2'-AMP profiling. HTS, characterized by its automation and miniaturization, allows for the rapid testing of thousands of compounds against biological targets, a process that can be adapted to explore the pathways involving 2'-AMP. jocpr.comtechnologynetworks.com
Mass spectrometry (MS) has become a cornerstone of HTS, enabling the direct, label-free measurement of substrates and products in enzymatic assays. nih.gov Given that 2'-AMP is often detected and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), these HTS-MS platforms are ideal for studying the enzymes that produce and degrade 2'-AMP. nih.govnih.gov Affinity selection mass spectrometry (ASMS) is another powerful HTS method for identifying molecules that bind to specific targets, which could be used to discover novel proteins that interact with 2'-AMP. nih.gov
On a broader scale, multi-omics approaches—which integrate data from genomics, transcriptomics, proteomics, and metabolomics—offer a holistic view of cellular responses and are becoming essential for understanding complex systems. nih.govthermofisher.com Metabolomics, the large-scale study of small molecules like 2'-AMP, is particularly relevant. nih.gov Untargeted metabolomics can help identify and quantify thousands of molecules in a sample, providing a comprehensive snapshot of the metabolic state and potentially revealing new pathways affected by 2'-AMP. nih.gov Integrating metabolomic data with proteomic and transcriptomic data can elucidate the broader cellular impact of 2'-AMP signaling, from gene expression to protein function. thermofisher.com These omics toolboxes provide a more complete understanding of the processes underlying the function of specific cellular components and pathways. nih.gov
| Technology | Specific Application for 2'-AMP | Potential Outcome | Reference |
|---|---|---|---|
| High-Throughput Mass Spectrometry (HTS-MS) | Screening for inhibitors or activators of enzymes in the 2',3'-cAMP-adenosine pathway. | Identification of new therapeutic compounds that modulate 2'-AMP levels. | nih.gov |
| Affinity Selection Mass Spectrometry (ASMS) | Identifying proteins that specifically bind to 2'-AMP. | Discovery of novel 2'-AMP receptors or interacting proteins. | nih.gov |
| Metabolomics (Untargeted) | Comprehensive profiling of metabolites in cells or tissues in response to 2'-AMP. | Mapping the metabolic network influenced by 2'-AMP. | nih.gov |
| Multi-Omics Integration | Combining metabolomic, proteomic, and transcriptomic data to model the systemic effects of 2'-AMP. | A holistic understanding of 2'-AMP's role in health and disease. | thermofisher.com |
Innovations in Computational Modeling and Predictive Simulations for 2'-AMP Interactions and Dynamics
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the structural and functional aspects of biomolecular interactions at an atomic level. nih.gov For 2'-AMP, these methods offer a powerful way to explore its interactions with protein targets, such as adenosine receptors. The availability of crystal structures for adenosine receptors, which are G protein-coupled receptors (GPCRs), has provided a solid foundation for computational studies. nih.gov
MD simulations can be used to study ligand-receptor interactions, molecular recognition, and the mechanisms of receptor activation. nih.gov For example, simulations can predict how 2'-AMP binds to the A2B receptor and identify the key amino acid residues involved in this interaction, providing insights that can guide the design of more selective drugs. nih.gov These computational approaches are particularly valuable as they can reveal transient or unstable conformations that are difficult to capture with experimental methods alone. bohrium.com
| Computational Method | Specific Application for 2'-AMP | Key Advantage | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulating the binding of 2'-AMP to adenosine receptors (e.g., A2A, A2B). | Provides atomic-level detail on interaction dynamics and receptor activation mechanisms. | nih.gov |
| Molecular Docking | Predicting the binding pose and affinity of 2'-AMP and its analogs to target proteins. | Enables high-throughput virtual screening of compound libraries. | nih.gov |
| AI-Based Structure Prediction (e.g., AlphaFold) | Modeling the structure of proteins that interact with 2'-AMP for which no experimental structure exists. | Revolutionizes the modeling of protein-protein and protein-ligand interactions. | nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the enzymatic reactions involved in 2'-AMP metabolism with high accuracy. | Provides detailed insight into reaction mechanisms and transition states. | chemrxiv.org |
Development of Novel Synthetic Strategies for Enabling Advanced 2'-AMP Research
Progress in understanding the biological roles of 2'-AMP is fundamentally linked to the availability of high-quality chemical tools, including 2'-AMP itself and its derivatives. Novel synthetic strategies are crucial for producing these compounds, enabling more sophisticated research into their function. Chemical synthesis allows for the creation of modified versions of 2'-AMP that can be used as research probes.
For instance, isotopically labeled 2'-AMP, where certain atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N), is invaluable for metabolic tracing studies using mass spectrometry. rsc.org The synthesis of such labeled compounds allows researchers to follow the fate of 2'-AMP within a biological system, distinguishing it from the endogenous pool. Furthermore, synthetic chemistry can be used to create analogs of 2'-AMP with altered properties, such as increased stability or specific modifications that facilitate interaction with particular targets. mdpi.com These might include phosphorothioate analogs, where a non-bridging oxygen in the phosphate (B84403) group is replaced by sulfur, which can confer resistance to hydrolysis by nucleases. digitellinc.com
Recent synthetic methodologies focus on efficient and stereoselective routes to produce these complex molecules. nih.gov Approaches include multi-step processes involving protection of reactive groups, controlled coupling reactions, and final deprotection steps. nih.gov The development of chemoenzymatic strategies, which combine the precision of enzymes with the flexibility of chemical synthesis, offers a powerful route to complex nucleotide analogs that are otherwise difficult to produce. mdpi.com These advanced synthetic tools are essential for probing the 2'-AMP pathway with greater precision and for developing potential therapeutic agents that target this pathway.
| Synthetic Strategy | Resulting 2'-AMP Analog | Research Application | Reference |
|---|---|---|---|
| Isotopic Labeling | ¹³C or ¹⁵N labeled 2'-AMP | Metabolic flux analysis and tracing studies. | rsc.org |
| Phosphorothioate Substitution | 2'-AMP-α-S | Probing enzyme mechanisms; increased stability against phosphatases. | digitellinc.com |
| Coupling and Conjugation Reactions | 2'-AMP linked to fluorescent dyes or affinity tags. | Visualization of 2'-AMP localization and pull-down assays to identify binding partners. | nih.gov |
| Chemoenzymatic Synthesis | Complex, stereospecific 2'-AMP derivatives. | Creation of highly specific agonists/antagonists for receptor studies. | mdpi.com |
Q & A
Q. What are the key physicochemical properties of Adenosine-2'-phosphate H₂O relevant to experimental handling?
Adenosine-2'-phosphate H₂O (2'-AMP) exhibits distinct properties critical for experimental design:
- LogP : -1.28 (high hydrophilicity) .
- Polar Surface Area (PSA) : 195.88 Ų, indicating strong hydrogen-bonding potential .
- Stability : Degrades at high temperatures (melting point: 187°C) and requires storage at -20°C under inert atmospheres to prevent hydrolysis .
- Solubility : Highly soluble in water but insoluble in organic solvents, necessitating aqueous buffers for dissolution . Methodological Note: Use lyophilization for long-term storage and avoid freeze-thaw cycles to preserve structural integrity .
Q. How is Adenosine-2'-phosphate synthesized from 2',3'-cyclic AMP in biological systems?
Extracellular 2',3'-cyclic AMP is hydrolyzed by phosphodiesterases (e.g., RegB lyase) to yield 2'-AMP. This reaction involves two steps:
- Step 1 : Cyclic AMP → RNA fragment-3′-adenosine-2′,3′-cyclophosphate (enzymatic cleavage via lyases) .
- Step 2 : Hydrolysis of the cyclophosphate intermediate by water to form 2'-AMP . Methodological Note: Monitor reaction progress via ¹³C NMR to distinguish intermediates and confirm yields .
Advanced Research Questions
Q. How can structural differences between Adenosine-2'-phosphate and its isomers (e.g., 3'-AMP, 5'-AMP) be leveraged in RNA modification studies?
2'-AMP’s 2′-phosphate group creates steric hindrance, limiting its incorporation into RNA backbone structures compared to 3'- or 5'-isomers. Key applications include:
- Enzyme Specificity Assays : Use 2'-AMP as a competitive inhibitor to study RNA lyases (e.g., VSV MTase) that exhibit preferential activity toward 2',3'-cyclic nucleotides .
- Metabolic Tracing : Radiolabeled 2'-AMP can track extracellular adenosine production via the 2’,3’-cAMP-adenosine pathway . Data Contradiction: While 2'-AMP inhibits TNF-α via A2A receptors in immune cells , its role in neuronal systems remains unclear due to tissue-specific enzyme kinetics (e.g., brain vs. liver phosphodiesterases) .
Q. What methodological approaches resolve contradictions in Adenosine-2'-phosphate’s metabolic roles across tissues?
Conflicting data on 2'-AMP’s effects (e.g., anti-inflammatory vs. pro-metabolic) require multi-omics integration:
- Kinetic Profiling : Compare hydrolysis rates of 2',3'-cyclic AMP in brain (rapid) vs. liver (slow) using purified phosphodiesterases .
- Receptor Knockdown Models : CRISPR-Cas9 silencing of A2A receptors in macrophages can isolate 2'-AMP’s immunomodulatory effects from off-target pathways .
- Structural Analysis : Overlay MTase domains (e.g., SUDV vs. VSV) to identify conserved residues (e.g., R1792) critical for 2'-O-methylation activity .
Q. How does Adenosine-2'-phosphate interact with viral methyltransferases (MTases) during RNA cap formation?
Flavivirus MTases (e.g., DENV2, ZIKV) catalyze internal 2'-O-methylations using a conserved arginine residue (R1792 in filoviruses). Experimental strategies include:
- Mutagenesis Studies : R1792A mutations uncouple 2'-O-MTase activity from cap methylation, confirming its role in RNA accommodation .
- Crystallography : Resolve MTase-2'-AMP complexes to map binding grooves adjacent to catalytic sites . Methodological Note: Use α-helix deletion mutants to assess flexibility in RNA substrate positioning .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
